4'-Formylbiphenyl-2-carboxylic acid

Description

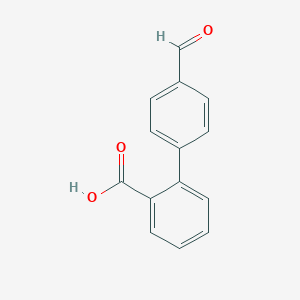

4'-Formylbiphenyl-2-carboxylic acid is a biphenyl derivative featuring a formyl (-CHO) group at the 4' position of one phenyl ring and a carboxylic acid (-COOH) group at the 2 position of the other. The presence of both formyl and carboxylic acid groups allows for diverse reactivity, enabling applications in cross-coupling reactions, ligand design, and polymer chemistry.

Propriétés

IUPAC Name |

2-(4-formylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14(16)17/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOHABWOWKDXZIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383355 | |

| Record name | 4'-Formyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112804-58-7 | |

| Record name | 4'-Formyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 112804-58-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Activité Biologique

4'-Formylbiphenyl-2-carboxylic acid is a biphenyl derivative that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound is characterized by a biphenyl backbone with a formyl group at the 4' position and a carboxylic acid at the 2 position. The general structure can be represented as follows:

The synthesis of this compound typically involves the functionalization of biphenyl derivatives through various organic reactions, including oxidation and formylation processes. Notably, microwave-assisted multicomponent reactions have been reported to enhance yields significantly while reducing reaction times, making the synthesis more efficient .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, various derivatives have shown effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae . The mechanisms of action typically involve disruption of bacterial cell wall biosynthesis and interference with nucleic acid synthesis, which are critical for bacterial survival .

Cytotoxicity

In vitro studies evaluating cytotoxicity have demonstrated that this compound can induce apoptosis in various cancer cell lines. The compound's ability to inhibit cell proliferation has been linked to its interaction with cellular pathways involved in cell cycle regulation and apoptosis . Table 1 summarizes the cytotoxic effects observed in different cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 15 | Induction of apoptosis |

| HeLa (Cervical) | 20 | Cell cycle arrest |

| MCF-7 (Breast) | 25 | Inhibition of proliferation |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of several biphenyl derivatives, including this compound. The results indicated significant inhibition zones against Escherichia coli and Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 10 to 30 µg/mL. This highlights the compound's potential as a lead for developing new antimicrobial agents .

Case Study 2: Anticancer Properties

Another research focused on the anticancer properties of synthesized biphenyl derivatives. The study reported that compounds structurally related to this compound exhibited IC50 values below 30 µM against various cancer cell lines. The proposed mechanism involved the activation of caspase pathways leading to programmed cell death .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

4'-Formylbiphenyl-2-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Notably, it has been utilized in the development of angiotensin II antagonists, which are crucial for treating hypertension. The compound can be transformed into derivatives that exhibit pharmacological activity by modifying its functional groups.

Case Study: Angiotensin II Antagonists

Research indicates that derivatives of this compound can be synthesized to create effective angiotensin II receptor blockers (ARBs) such as telmisartan and valsartan. These compounds are characterized by their biphenyl structure, which enhances their ability to bind to the angiotensin receptor, thus providing therapeutic benefits in hypertension management .

Synthesis Methodologies

The synthesis of this compound involves several chemical transformations, often starting from simpler biphenyl derivatives. Various methods have been documented for its preparation:

- Oxidation Reactions : Biphenyl derivatives can undergo oxidation to yield carboxylic acids and aldehydes. For example, 4-bromomethyl-2'-formylbiphenyl can be synthesized through selective bromination followed by reduction .

- Hydride Reduction : Compounds such as 4-bromomethyl-2'-cyanobiphenyl can be reduced using dibutylaluminium hydride to produce this compound efficiently .

Synthesis Table

| Method | Starting Material | Conditions | Yield (%) |

|---|---|---|---|

| Bromination + Reduction | 4-bromomethyl-2'-cyanobiphenyl | Dibutylaluminium hydride in aprotic solvent | High |

| Oxidation | 4,4'-diisopropylbiphenyl | Cobalt/Manganese catalyst in acetic acid | Moderate |

Material Science Applications

Beyond medicinal chemistry, this compound has potential applications in materials science, particularly in the development of high-performance polymers and resins.

Polymer Production

The compound can serve as a building block for synthesizing polyesters and aramid resins, which are known for their strength and thermal stability. The introduction of biphenyl moieties into polymer chains enhances the mechanical properties and thermal resistance of the resulting materials .

Market Trends and Future Directions

The market for this compound is expected to grow due to its diverse applications in pharmaceuticals and materials science. Recent reports highlight ongoing research into new synthetic methods that improve yield and reduce environmental impact.

Emerging Applications

Research is also exploring novel applications of this compound in areas such as organic electronics and photonic devices due to its unique electronic properties derived from the biphenyl structure .

Comparaison Avec Des Composés Similaires

Structural Analog Overview

The following table summarizes key structural analogs of 4'-Formylbiphenyl-2-carboxylic acid, highlighting substituent variations, molecular properties, and available

*Calculated based on molecular formula.

Key Comparisons

Reactivity and Functionalization

- Electrophilic Substitution : The formyl group in this compound offers a reactive site for nucleophilic additions (e.g., condensation reactions), unlike halogenated analogs like 4'-Bromobiphenyl-2-carboxylic acid, which undergo cross-coupling reactions .

- Acid Strength : The carboxylic acid group’s acidity varies with substituents. Electron-withdrawing groups (e.g., -CF₃ in 4′-(Trifluoromethyl)biphenyl-2-carboxylic Acid) enhance acidity compared to the parent 4-Biphenylcarboxylic Acid .

Data Gaps and Research Needs

- Physical Properties : Solubility, melting points, and stability data for this compound are unavailable.

- Ecological Impact: No persistence, bioaccumulation, or toxicity (PBT) data exist for most analogs .

- Synthetic Routes : Optimal methods for introducing the formyl group to biphenyl systems remain underexplored in the evidence.

Méthodes De Préparation

Reduction of 4-Bromomethyl-2'-Cyanobiphenyl

The direct reduction of 4-bromomethyl-2'-cyanobiphenyl using dibutylaluminium hydride (DIBAL-H) in aprotic solvents (e.g., toluene or THF) yields 4'-formylbiphenyl-2-carboxylic acid derivatives. Key parameters include:

-

Temperature : −78°C to 0°C to prevent over-reduction.

-

Solvent : Anhydrous conditions critical for avoiding hydrolysis side reactions.

This method achieves 85–90% yield but requires stringent moisture control. Post-reduction hydrolysis with aqueous HCl converts intermediates to the carboxylic acid.

Reduction of Ester Derivatives

Methyl or ethyl esters of 4'-bromomethylbiphenyl-2-carboxylic acid are reduced using lithium aluminium hydride (LAH) or sodium borohydride (NaBH4) . For example:

-

Substrate : Methyl 4'-bromomethylbiphenyl-2-carboxylate.

Limitations include competing ester reduction, necessitating precise stoichiometry.

Suzuki-Miyaura Cross-Coupling

Biphenyl Core Formation

The Suzuki-Miyaura reaction constructs the biphenyl backbone via coupling of 2-formylphenylboronic acid with 4-bromobenzoic acid derivatives . Representative conditions:

Post-Coupling Oxidation

Post-coupling oxidation of methyl or ethyl esters to the carboxylic acid is performed using:

Oxidative Methods

Direct Oxidation of Methyl Groups

4'-Methylbiphenyl-2-carboxylic acid is oxidized to the formyl derivative using manganese dioxide (MnO₂) or SeO₂ :

-

Solvent : Acetic acid or dioxane.

-

Temperature : Reflux (100–120°C).

-

Yield : 60–65% due to competing over-oxidation to COOH.

Catalytic Oxidation with O₂

Industrial-scale methods employ cobalt or manganese catalysts in acetic acid under O₂ pressure:

Comparative Analysis of Methods

Industrial and Environmental Considerations

-

Solvent Recovery : N,N-dimethylacetamide and acetic acid are distilled and reused, reducing waste.

-

Catalyst Recycling : Pd catalysts are recovered via filtration, decreasing costs.

-

Byproduct Management : MnO₂ sludge from oxidation is treated with H₂O₂ to recover Mn²⁺.

Challenges and Innovations

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 4'-Formylbiphenyl-2-carboxylic acid in laboratory settings?

- Answer : Proper handling requires wearing nitrile gloves, chemical-resistant lab coats, and P95/P1 respirators to minimize inhalation of dust . Ensure local exhaust ventilation to prevent aerosol formation. Store the compound in a dry, room-temperature environment, segregated from incompatible materials (e.g., strong oxidizers) . In case of accidental exposure, rinse affected skin/eyes with water for 15 minutes and seek medical attention if irritation persists .

Q. How can researchers experimentally determine key physical properties (e.g., melting point, solubility) of this compound?

- Answer :

- Melting Point : Use differential scanning calorimetry (DSC) or a calibrated melting point apparatus. Reported literature values range from 220–225°C, but discrepancies may arise due to impurities; recrystallize the compound using ethanol/water mixtures for accurate measurements .

- Solubility : Perform solubility screening in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., toluene) via gravimetric analysis. Note that limited data exist, so preliminary trials are essential .

Q. What are the recommended storage conditions to ensure compound stability?

- Answer : Store in airtight, light-resistant containers under anhydrous conditions at 15–25°C. Monitor for decomposition by periodic TLC or HPLC analysis. Avoid exposure to moisture, as hydrolytic cleavage of the formyl group may occur .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

- Answer :

- Catalyst Selection : Use palladium-based catalysts (e.g., Pd/C) for Suzuki-Miyaura coupling of biphenyl precursors, optimizing ligand-to-metal ratios to suppress side reactions .

- Solvent Systems : Employ DMF or toluene under reflux, with inert gas purging to prevent oxidation of the formyl group .

- Purification : Perform column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization to achieve >98% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What analytical techniques are most effective for resolving structural ambiguities or impurities in this compound?

- Answer :

- NMR Spectroscopy : Use -NMR to distinguish between carbonyl (C=O) signals of the carboxylic acid (~170 ppm) and formyl group (~190 ppm). -NMR can identify aromatic proton splitting patterns to confirm biphenyl regiochemistry .

- Mass Spectrometry : High-resolution ESI-MS can detect trace impurities (e.g., oxidation byproducts) with mass accuracy <2 ppm.

- X-ray Crystallography : Resolve crystallographic ambiguities in polymorphic forms, particularly if solubility data conflict with literature .

Q. How can researchers address discrepancies in reported physicochemical data (e.g., melting points, solubility) across studies?

- Answer :

- Purity Assessment : Compare DSC thermograms with literature to identify eutectic mixtures indicative of impurities.

- Recrystallization Optimization : Test solvent combinations (e.g., acetone/hexane) to isolate pure crystals, as solvent polarity impacts crystal packing and melting behavior .

- Interlaboratory Validation : Collaborate with independent labs to standardize measurement protocols (e.g., heating rate in melting point analysis) .

Q. What strategies are effective for incorporating this compound into heterocyclic synthesis (e.g., Schiff bases, fused rings)?

- Answer :

- Schiff Base Formation : React the formyl group with primary amines (e.g., aniline) in ethanol under acidic catalysis (e.g., glacial acetic acid). Monitor reaction progress via FT-IR for imine (C=N) stretch at ~1600 cm .

- Cyclization Reactions : Use microwave-assisted synthesis to facilitate intramolecular Heck or Ullmann couplings, reducing reaction time from hours to minutes .

Q. How should researchers interpret conflicting toxicological data or address gaps in safety profiles?

- Answer :

- In Silico Modeling : Apply QSAR models (e.g., OECD Toolbox) to predict acute toxicity endpoints if experimental data are unavailable .

- Ames Test : Assess mutagenic potential using Salmonella typhimurium strains TA98/TA100, as the biphenyl scaffold may intercalate DNA .

- Tiered Testing : Follow OECD guidelines for progressive toxicity screening (e.g., dermal irritation in rabbits) to prioritize high-risk endpoints .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.